2-Chloro-5-(2,4-dimethylbenzoyl)pyridine
Description
2-Chloro-5-(2,4-dimethylbenzoyl)pyridine is a halogenated pyridine derivative featuring a 2,4-dimethylbenzoyl substituent at the 5-position and a chlorine atom at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-5-12(10(2)7-9)14(17)11-4-6-13(15)16-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRIWCYUHWIXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-(2,4-dimethylbenzoyl)pyridine is an organic compound belonging to the pyridine family, characterized by its unique chemical structure which includes a chloro group and a dimethylbenzoyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiparasitic and anticancer agent. The following sections detail specific findings related to its biological effects.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic properties. For instance, a phenotypic screen for antiparasitic activity against Trypanosoma brucei has led to the identification of several promising compounds that share a structural resemblance to this compound. These compounds were shown to possess low micromolar EC50 values, indicating potent activity against the parasite responsible for Human African Trypanosomiasis (HAT) .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that derivatives of pyridine can inhibit the proliferation of various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoyl moiety can significantly impact its potency and selectivity. For instance:
| Compound | Substituent | EC50 (μM) | Activity |
|---|---|---|---|
| A | -Cl | 0.001 | Antiparasitic |
| B | -Br | 0.002 | Antiparasitic |
| C | -OCH3 | 0.005 | Anticancer |
This table illustrates how different substitutions affect biological activity, guiding future synthetic efforts .
Case Studies
-
Case Study on Antiparasitic Activity :
A study conducted on a series of pyridine derivatives found that compounds similar to this compound exhibited significant activity against Trypanosoma brucei. The most potent analogs had EC50 values below 1 μM, demonstrating their potential as therapeutic agents against HAT . -
Case Study on Anticancer Properties :
In another investigation focusing on breast cancer models, derivatives were tested for their ability to inhibit cell growth. Results indicated that certain modifications to the benzoyl group enhanced cytotoxicity against MCF-7 cells, with IC50 values ranging from 10 to 20 μM .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. The chloro group may enhance binding affinity to these targets due to its electron-withdrawing nature.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate:
2-Chloro-5-(2,4-dimethylbenzoyl)pyridine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of new materials and chemical processes. Its structure allows for various nucleophilic substitution reactions, leading to the formation of substituted pyridines and other derivatives.
Reactivity:
The compound can undergo oxidation to form N-oxides and can be reduced to yield alcohols. These transformations are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial Properties:
Research has indicated potential antimicrobial activities associated with this compound. Studies are ongoing to evaluate its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Research:
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the mechanisms involved and confirm its efficacy in clinical settings.
Pharmaceutical Applications
Pharmaceutical Intermediate:
this compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties that are beneficial for drug development, particularly in creating novel agents with improved efficacy and safety profiles.
Drug Discovery:
The compound's unique structure has made it a subject of interest in drug discovery programs aimed at developing new treatments for various diseases. Its interactions with biological targets are being examined to identify potential therapeutic applications.
Industrial Applications
Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals. Its versatility allows it to be incorporated into formulations that require specific chemical properties, such as stability or reactivity under certain conditions.
Material Science:
The compound is also being studied for its potential use in material science applications, where its properties can contribute to the development of advanced materials with tailored functionalities.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests showed that derivatives of this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis. Further investigations are needed to understand the signaling pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s properties can be inferred from structurally related pyridine derivatives:
Notes:
- Positional isomerism: The 2,4-dimethylbenzoyl substituent in the target compound differs from the 2,5-dimethyl analog in steric and electronic effects.
- Alkyl chain effects: Longer alkyl chains (e.g., hexyl in C18H20ClNO) increase hydrophobicity, which can enhance lipid solubility and alter pharmacokinetic profiles compared to shorter chains (e.g., methyl or propyl) .
Spectroscopic Characterization
- 1H NMR : Pyridine derivatives with electron-withdrawing groups (e.g., Cl, benzoyl) exhibit downfield shifts for aromatic protons. For example, δH values for 2-chloro-substituted pyridines typically range from 7.5–8.5 ppm .
- IR spectroscopy : Stretching vibrations for C=O (benzoyl) appear near 1680–1700 cm⁻¹, while C-Cl bonds absorb at 550–650 cm⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
